2-Bromo-4-thiocyanatoaniline

Description

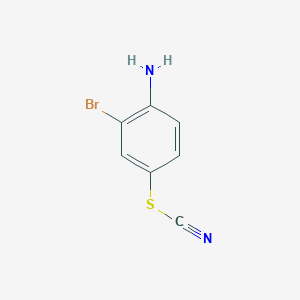

2-Bromo-4-thiocyanatoaniline (CAS RN: 7493-98-3) is a brominated aniline derivative featuring a thiocyanate (-SCN) substituent at the para position relative to the amine (-NH2) group and a bromine atom at the ortho position. This compound belongs to a class of aromatic amines with diverse applications in organic synthesis, particularly as intermediates in pharmaceuticals, agrochemicals, and materials science. The thiocyanate group’s dual nucleophilic and electrophilic character makes it valuable in cross-coupling reactions and heterocyclic annulation processes .

Structurally, the molecule consists of a benzene ring substituted with three functional groups:

- -NH2 (position 1, aniline backbone),

- -Br (position 2),

- -SCN (position 4).

Properties

IUPAC Name |

(4-amino-3-bromophenyl) thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2S/c8-6-3-5(11-4-9)1-2-7(6)10/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQUVDNHTRZTCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1SC#N)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396769 | |

| Record name | 2-BROMO-4-THIOCYANATOANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7493-98-3 | |

| Record name | 2-BROMO-4-THIOCYANATOANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-thiocyanatoaniline typically involves the electrophilic thiocyanation of anilines. One efficient and eco-friendly method uses N-bromosuccinimide (NBS) and potassium thiocyanate (KSCN) as reagents . The reaction proceeds with good regioselectivity and yields, making it a preferred method for introducing the thiocyanate group to the parent aniline molecule .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale electrophilic thiocyanation reactions under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-thiocyanatoaniline undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom, being a good leaving group, can be replaced by other nucleophiles under appropriate conditions.

Coupling Reactions: The thiocyanate group can participate in various substitution and coupling reactions.

Common Reagents and Conditions:

N-bromosuccinimide (NBS) and Potassium Thiocyanate (KSCN): Used for the thiocyanation of anilines.

Nucleophiles: Various nucleophiles can replace the bromine atom in substitution reactions.

Major Products Formed:

Substituted Anilines: Products formed by replacing the bromine atom with different nucleophiles.

Heterocyclic Compounds: Formed through coupling reactions involving the thiocyanate group.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Recent studies have highlighted the potential of thiocyanatoanilines, including 2-bromo-4-thiocyanatoaniline, as promising candidates in anticancer drug development. Thiocyanate derivatives are known to exhibit significant biological activities, including antimicrobial and anticancer properties. For instance, the incorporation of thiocyanate groups into aniline derivatives has been shown to enhance their cytotoxic effects against various cancer cell lines, indicating a mechanism that may involve the induction of apoptosis and cell cycle arrest .

Case Study: Anticancer Activity

A study focused on the synthesis of new indole derivatives, which included thiocyanatoanilines as intermediates, demonstrated their effectiveness against glioblastoma cells. The compounds were evaluated for their ability to inhibit tumor growth and showed promising results in preclinical models . The mechanism involved the inhibition of key pathways such as protein kinase and tubulin dynamics.

Synthetic Methodologies

Electrophilic Thiocyanation

The electrophilic thiocyanation of anilines is a crucial synthetic route for generating thiocyanate derivatives. Research indicates that this compound can be synthesized via eco-friendly methods using reagents like N-bromosuccinimide and potassium thiocyanate in ethanol. This method provides a more sustainable approach compared to traditional methods that often involve toxic solvents and harsh conditions .

Data Table: Comparison of Synthesis Methods for Thiocyanation

| Method | Reagents Used | Yield (%) | Reaction Time | Environmental Impact |

|---|---|---|---|---|

| Traditional Method | Strong oxidizing agents | Low | Long | High |

| Eco-Friendly Method | N-bromosuccinimide + potassium thiocyanate | High | Short | Low |

Materials Science

Polymer Chemistry

Thiocyanatoanilines are also utilized in the development of advanced materials. Their ability to participate in cross-coupling reactions makes them valuable for creating functionalized polymers with specific properties, such as conductivity or enhanced thermal stability. For example, this compound has been used as a building block in synthesizing conducting polymers that exhibit potential applications in electronic devices .

Environmental Applications

Antimicrobial Agents

Thiocyanate compounds have been recognized for their antimicrobial properties. Research shows that this compound can act against various pathogens, making it a candidate for developing new antimicrobial agents. Studies have indicated that these compounds can disrupt microbial cell membranes and inhibit essential metabolic processes .

Mechanism of Action

The mechanism of action of 2-Bromo-4-thiocyanatoaniline involves its reactivity as an electrophile and nucleophile. The bromine atom can be displaced by nucleophiles, while the thiocyanate group can participate in various substitution and coupling reactions. The compound’s antimicrobial and anticancer activities are attributed to its ability to interact with specific molecular targets and pathways, although detailed mechanisms are still under investigation.

Comparison with Similar Compounds

Substituent Effects on Reactivity

- Thiocyanate (-SCN) vs. Nitro (-NO2): The -SCN group in this compound acts as a versatile nucleophile in substitution reactions, whereas the -NO2 group in 2-bromo-4-nitroaniline is strongly electron-withdrawing, directing electrophilic attacks to specific ring positions . Thiocyanates are precursors to thiols, isothiocyanates, and disulfides, enabling diverse downstream modifications compared to nitro groups, which are typically reduced to amines .

Positional Isomerism:

Table 2: Physicochemical and Application Comparison

Biological Activity

2-Bromo-4-thiocyanatoaniline (C7H5BrN2S) is an organosulfur compound that has garnered attention in various fields, including medicinal chemistry and materials science. This article explores its biological activity, synthesis methods, and relevant case studies to provide a comprehensive overview of its potential applications.

Molecular Structure:

- Molecular Formula: C7H5BrN2S

- Molecular Weight: 229.09 g/mol

- CAS Number: 3812421

- Appearance: Yellow solid

Synthesis Methods

The synthesis of this compound typically involves electrophilic thiocyanation reactions. A notable method includes using N-bromosuccinimide and potassium thiocyanate under eco-friendly conditions, which yields high purity and good yields of the product. Various oxidants have been tested to optimize the reaction conditions, including iodine and sodium perborate, which improve yields compared to traditional methods .

Antimicrobial Properties

Research indicates that compounds containing thiocyanate groups exhibit significant antimicrobial properties. A study highlighted the effectiveness of this compound against several bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. The compound's mechanism of action is believed to involve disruption of microbial cell membranes .

Cytotoxicity and Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound has shown promise in inducing apoptosis in human cancer cells, making it a candidate for further investigation in cancer therapy. The specific pathways involved in this cytotoxicity are still under investigation, but preliminary findings suggest interference with cellular signaling pathways related to growth and survival .

Case Studies

- Antimicrobial Efficacy:

- Cytotoxicity Assessment:

Summary of Findings

| Property | Value/Observation |

|---|---|

| Molecular Weight | 229.09 g/mol |

| Appearance | Yellow solid |

| Antimicrobial Activity | Effective against S. aureus (MIC: 50 µg/mL) |

| Cytotoxicity (MCF-7) | IC50: 30 µM after 48 hours |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.